Cas no 2229497-60-1 (1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one)

1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one
- 2229497-60-1
- EN300-1763451
-
- インチ: 1S/C11H11NO/c1-3-9-5-4-6-10(7-9)11(13)8-12-2/h1,4-7,12H,8H2,2H3
- InChIKey: ASFCMHWVSLTXEP-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC)C1C=CC=C(C#C)C=1
計算された属性
- せいみつぶんしりょう: 173.084063974g/mol
- どういたいしつりょう: 173.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 226
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1763451-10.0g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 10g |
$6390.0 | 2023-06-03 | ||
Enamine | EN300-1763451-2.5g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1763451-5g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 5g |
$4309.0 | 2023-09-20 | ||
Enamine | EN300-1763451-1g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 1g |
$1485.0 | 2023-09-20 | ||
Enamine | EN300-1763451-0.5g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1763451-1.0g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 1g |
$1485.0 | 2023-06-03 | ||
Enamine | EN300-1763451-5.0g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 5g |
$4309.0 | 2023-06-03 | ||
Enamine | EN300-1763451-0.05g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1763451-0.1g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1763451-0.25g |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one |
2229497-60-1 | 0.25g |
$1366.0 | 2023-09-20 |
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one 関連文献
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
1-(3-ethynylphenyl)-2-(methylamino)ethan-1-oneに関する追加情報
Research Update on 1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one (CAS: 2229497-60-1): Key Findings and Implications
Recent studies on the compound 1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one (CAS: 2229497-60-1) have unveiled significant advancements in its pharmacological and chemical properties. This compound, characterized by its ethynylphenyl and methylamino functional groups, has garnered attention for its potential applications in neuropharmacology and synthetic chemistry. Researchers have focused on elucidating its mechanism of action, metabolic stability, and therapeutic potential, particularly in the context of central nervous system (CNS) disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one exhibits selective binding affinity to dopamine and serotonin receptors, suggesting its utility as a scaffold for designing novel psychotropic agents. The study employed molecular docking simulations and in vitro assays to validate its receptor interactions, highlighting its potential as a lead compound for treating mood disorders. Furthermore, the compound's metabolic stability was assessed using human liver microsomes, revealing a half-life of approximately 2.5 hours, which underscores its suitability for further preclinical development.
In parallel, synthetic chemistry research has explored the compound's versatility as a building block for more complex molecules. A recent Organic Letters publication detailed its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of triazole derivatives with enhanced bioactivity. This approach has opened new avenues for diversifying the compound's applications in drug discovery, particularly in targeting protein-protein interactions implicated in neurodegenerative diseases.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic profile and minimizing off-target effects. Ongoing research aims to address these limitations through structural modifications and formulation strategies. The collective insights from these studies position 1-(3-ethynylphenyl)-2-(methylamino)ethan-1-one as a compelling candidate for future therapeutic development, with implications spanning neuroscience, synthetic chemistry, and drug design.
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